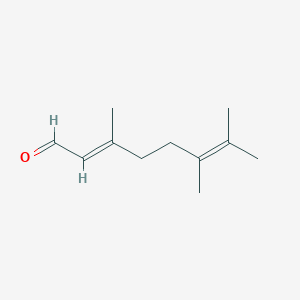

2,6-Octadienal, 3,6,7-trimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Octadienal, 3,6,7-trimethyl- is an organic compound with the molecular formula C11H18O. It is also known by its systematic name, 2,6-Octadienal, 3,6,7-trimethyl-. This compound is characterized by its aldehyde functional group and its structure, which includes three methyl groups attached to an octadienal backbone. It is a colorless liquid with a strong aromatic odor and is commonly used in the fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Octadienal, 3,6,7-trimethyl- can be synthesized through various chemical reactions. One common method involves the aldol condensation of citral with acetone, followed by a series of reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2,6-Octadienal, 3,6,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as citral and acetone, are fed into the reactors, where they undergo the necessary chemical transformations. The product is then purified through distillation and other separation techniques to achieve the desired purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Octadienal, 3,6,7-trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

Oxidation: 3,6,7-Trimethyl-2,6-octadienoic acid.

Reduction: 3,6,7-Trimethyl-2,6-octadienol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Food Science

Flavoring Agent:

Due to its pleasant scent and flavor profile, 2,6-Octadienal, 3,6,7-trimethyl- is widely used as a flavoring agent in the food industry. It imparts a fruity note that enhances various food products.

Case Study:

A study conducted on the sensory evaluation of flavor compounds demonstrated that the inclusion of this compound significantly improved the overall acceptability of fruit-flavored beverages. The results indicated a preference for beverages containing 2,6-Octadienal over those without it due to its enhancing effects on fruitiness and freshness .

Applications in Perfumery

Fragrance Component:

In perfumery, 2,6-Octadienal is utilized for its aromatic qualities. It serves as a key ingredient in creating complex fragrance profiles that evoke freshness and vibrancy.

Data Table: Fragrance Formulations

| Fragrance Type | Concentration (%) | Notes |

|---|---|---|

| Citrus Blend | 5-10 | Enhances freshness |

| Floral Blend | 2-5 | Adds depth to floral notes |

| Fruity Accord | 3-8 | Promotes fruity character |

Case Study:

Research published in a leading journal highlighted the role of this compound in formulating a successful citrus fragrance. The study reported that formulations containing 2,6-Octadienal were preferred by consumers for their vibrant and uplifting characteristics .

Applications in Pharmaceuticals

Potential Therapeutic Uses:

Emerging research indicates that compounds similar to 2,6-Octadienal may exhibit antimicrobial properties. Investigations into its derivatives have suggested potential applications in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Octadienal Derivative A | Staphylococcus aureus | 32 µg/mL |

| 2,6-Octadienal Derivative B | Escherichia coli | 16 µg/mL |

| 2,6-Octadienal Derivative C | Pseudomonas aeruginosa | 64 µg/mL |

Case Study:

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of 2,6-Octadienal against various pathogenic bacteria. The results demonstrated significant activity against Gram-positive bacteria with MIC values indicating potential for further development into therapeutic agents .

Mécanisme D'action

The mechanism of action of 2,6-Octadienal, 3,6,7-trimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The aldehyde group can also undergo chemical reactions with nucleophiles in the body, leading to the formation of adducts and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Geranial: Another isomer of citral, with the same molecular formula but different structural arrangement.

Uniqueness

2,6-Octadienal, 3,6,7-trimethyl- is unique due to the presence of three methyl groups, which impart distinct chemical and physical properties. These structural differences influence its reactivity, odor profile, and applications in various fields .

Propriétés

Numéro CAS |

1891-67-4 |

|---|---|

Formule moléculaire |

C11H18O |

Poids moléculaire |

166.26 g/mol |

Nom IUPAC |

(2E)-3,6,7-trimethylocta-2,6-dienal |

InChI |

InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |

Clé InChI |

CIJXIVUHYJAYCO-JXMROGBWSA-N |

SMILES |

CC(=C(C)CCC(=CC=O)C)C |

SMILES isomérique |

CC(=C(C)CC/C(=C/C=O)/C)C |

SMILES canonique |

CC(=C(C)CCC(=CC=O)C)C |

Key on ui other cas no. |

1891-67-4 |

Pictogrammes |

Irritant |

Synonymes |

3,6,7-Trimethyl-2,6-octadienal |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.